1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one

Conformational restriction Fragment-based drug design Ligand efficiency metrics

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a rigidified tricyclic heterocycle comprising a reduced pyrazine ring fused to an isoindolinone (phthalimidine) moiety. With a molecular weight of 188.23 g/mol, a calculated XLogP3 of 0.3, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, the scaffold presents a minimalist yet topologically defined pharmacophore surface.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 79016-59-4
Cat. No. B2460030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one
CAS79016-59-4
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESC1CN2C(CN1)C3=CC=CC=C3C2=O
InChIInChI=1S/C11H12N2O/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11/h1-4,10,12H,5-7H2
InChIKeyMHUTWQRLKOUUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one (CAS 79016-59-4): Core Tricyclic Scaffold for Neuro- and Cardiovascular Research


1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a rigidified tricyclic heterocycle comprising a reduced pyrazine ring fused to an isoindolinone (phthalimidine) moiety . With a molecular weight of 188.23 g/mol, a calculated XLogP3 of 0.3, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, the scaffold presents a minimalist yet topologically defined pharmacophore surface . First disclosed by Welch at Pfizer in 1982 as a synthetic target for central nervous system drug discovery, the compound serves as the unadorned parent nucleus from which functionally diverse analogs—including cognition enhancers, 5-HT2C agonists, and antihypertensive agents—are elaborated . Its inherent rigidity and balanced polarity differentiate it from more flexible or lipophilic heterocyclic building blocks commonly used in medicinal chemistry.

Why 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one Cannot Be Replaced by Other Heterocyclic Cores in Structure–Activity Relationship Programs


The pyrazinoisoindolone scaffold enforces a specific three-dimensional arrangement of the lactam carbonyl, the basic piperazine nitrogen, and the aromatic ring that is not reproduced by superficially similar tricyclic systems such as tetrahydro-β-carbolines, pyrimido[6,1-a]isoindolones, or indolo[1,2-a]quinoxalines . Substitution at any position—whether on the phenyl ring, the lactam nitrogen, or the piperazine moiety—dramatically shifts biological activity in ways that are often qualitative rather than merely quantitative: certain acylations convert procognitive compounds into amnesia-inducing agents, while specific aryl substitutions switch receptor selectivity between 5-HT2A, 5-HT2C, and 5-HT2B subtypes . Therefore, using a substituted analog without the unsubstituted parent as a baseline control makes it impossible to deconvolute scaffold-intrinsic pharmacophoric contributions from substituent-driven effects in any SAR or lead-optimization campaign.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one Versus Closest Analogs


Rigid Core with Zero Rotatable Bonds Enforces a Fixed Pharmacophore Geometry Compared to Flexible Aminoalkyl-isoindolinone Analogs

The unsubstituted pyrazinoisoindolone scaffold possesses zero rotatable bonds, locking the relative orientation of the lactam carbonyl, the piperazine N–H, and the benzo ring into a single low-energy conformation . In contrast, the structurally related cognition enhancer piracetam (2-oxo-1-pyrrolidineacetamide) has 3 rotatable bonds, and acyclic aminoalkyl-isoindolinone fragments commonly used as 5-HT2C starting points have 4–6 rotatable bonds . Higher conformational entropy in flexible molecules systematically penalizes binding free energy (estimated at ≈0.7–1.2 kcal/mol per frozen rotatable bond) and complicates pharmacophore elucidation in crystallographic fragment screens.

Conformational restriction Fragment-based drug design Ligand efficiency metrics

Unadorned Scaffold as Essential Baseline Control in 5-HT2C Agonist Selectivity Optimization Programs

Substituted pyrazinoisoindolones such as (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one (compound 58 in Wacker et al.) achieve EC50 values of 13 nM at human 5-HT2C with >300-fold selectivity over 5-HT2B and >70-fold over 5-HT2A in FLIPR calcium-flux assays . The unsubstituted parent compound (CAS 79016-59-4) lacks the 7-CF3 and 9-ethyl substituents conferring this potency and selectivity, and therefore serves as the required baseline to quantify the free-energy contribution of each substituent to receptor engagement . Without parallel testing of the unsubstituted scaffold, it is impossible to distinguish between scaffold-inherent affinity and substituent-driven potency gains—a necessary distinction for patent filings and lead optimization decisions.

Serotonin receptor 5-HT2C agonism Subtype selectivity Antiobesity agents

Cognition-Modulating Scaffold with Substituent-Dependent Activity Switch: Procognitive vs. Amnestic Effects Differentiate This Core from Nootropic Pyrrolidinones

In the mouse passive-avoidance assay, amide derivatives of the pyrazinoisoindolone scaffold such as DM232 (unifiram) and DM235 (sunifiram) demonstrate procognitive potency approximately 10,000-fold greater than piracetam . Critically, the same core scaffold can be tuned to induce amnesia rather than cognition enhancement simply by altering the acyl substituent: replacing the 4-fluorobenzoyl group of unifiram with an isopropyl carboxamide yields compound MC68, which actively impairs memory retention . This bidirectional modulation is not observed with the pyrrolidin-2-one (racetam) scaffold, where structural modifications typically only attenuate procognitive activity rather than invert it . The unsubstituted parent (CAS 79016-59-4) is the essential intermediate for synthesizing both procognitive and amnestic analogs, enabling systematic exploration of this functional switch.

Cognition enhancement Passive-avoidance test Unifiram Sunifiram Amnesia induction

Single-Step N-Acylation Enables Rapid Analog Diversification, Contrasting with Multi-Step Routes Required for Pyrimidoisoindolone and β-Carboline Scaffolds

The unsubstituted pyrazinoisoindolone (CAS 79016-59-4) bears a single secondary amine at the piperazine ring that can be directly N-acylated, N-alkylated, or N-sulfonylated in a single synthetic step to generate diverse analog libraries . In contrast, the pyrimido[6,1-a]isoindol-6(2H)-one scaffold—claimed as an alternative antihypertensive core in US4273773A—requires a separate multi-step cyclocondensation to introduce the pyrimidone ring, limiting the throughput of analog synthesis . Similarly, tetrahydro-β-carboline scaffolds require Fisher indole cyclization under strongly acidic conditions incompatible with many functional groups . The Welch (1982) synthesis of the parent scaffold proceeds via reductive cyclization of the dinitrile intermediate 5 over Pd/C at 50–70 °C and 45 psi H2, delivering the unsubstituted core in adequate yield for multi-gram scale-up .

Synthetic accessibility Parallel synthesis Lead optimization Chemical proteomics probes

Balanced Hydrophilicity (LogP 0.3) Distinct from Lipophilic Isosteres Used in CNS Penetrant Leads, Mitigating Phospholipidosis Risk

The parent pyrazinoisoindolone has a computed XLogP3 of 0.3, placing it in the optimal CNS drug-like range (1–3) and significantly below the LogP values of commonly employed isosteric scaffolds such as 1,2,3,4-tetrahydroisoquinoline (LogP ≈ 1.8), tetrahydro-β-carboline (LogP ≈ 2.1), and the dihydro-β-carboline ring system (LogP ≈ 2.5) . Cationic amphiphilic drugs with LogP >3 and a basic nitrogen carry a well-documented risk of phospholipidosis (intracellular lamellar body accumulation), which has caused termination of multiple CNS programs at the lead-optimization stage . The pyrazinoisoindolone scaffold, with its lactam carbonyl providing an internal hydrogen bond acceptor that offsets the piperazine basicity, falls below the phospholipidosis risk threshold (LogP <3, ClogP <3.5) without requiring additional polar substituents that would compromise blood–brain barrier penetration.

Physicochemical properties CNS drug-likeness Phospholipidosis LogP Unbound brain fraction

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one (CAS 79016-59-4)


Baseline Control for 5-HT2C Agonist Selectivity Optimization Programs

Medicinal chemistry teams pursuing selective 5-HT2C agonists for obesity or neuropsychiatric indications routinely require the unsubstituted pyrazinoisoindolone parent as a control compound to quantify the scaffold-intrinsic contribution to receptor binding versus substituent-driven effects. As demonstrated by the BMS discovery of compound 58 (5-HT2C EC50 13 nM, >300-fold selectivity), the substituents at positions 7 and 9 are critical for potency and selectivity, but the percent contribution of the core scaffold cannot be deconvoluted without the parent reference standard . SAR programs at multiple pharmaceutical companies have filed composition-of-matter patents claiming pyrazinoisoindolones as 5-HT2C agonists; in each case, the unsubstituted scaffold is the essential negative control required to establish the substituent structure–activity relationship in the patent specification.

Synthesis of Cognition-Modulating Compound Libraries via Parallel N-Acylation

Neuroscience-focused discovery groups can leverage the single-step N-derivatization of the parent scaffold (CAS 79016-59-4) to rapidly generate focused libraries of 50–200 amides, sulfonamides, or ureas for screening in passive-avoidance, novel object recognition, or Morris water maze assays. The precedent established by Martelli et al. (2008) demonstrates that this approach yields compounds spanning the full spectrum from procognitive (sunifiram-like) to amnestic (MC68-like) activity, making the parent scaffold a versatile entry point for CNS phenotypic screening with a single library synthesis step .

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With zero rotatable bonds, molecular weight below 200 Da, a balanced LogP of 0.3, and both hydrogen bond donor and acceptor functionality, the pyrazinoisoindolone scaffold satisfies all Rule-of-Three criteria for fragment library membership. Academic and industrial fragment screening groups can include CAS 79016-59-4 in primary fragment cocktails for NMR, SPR, or X-ray crystallography-based screening against CNS targets, where its conformational rigidity maximizes the interpretability of hit-derived co-crystal structures as established in Section 3 .

Reference Standard in Physicochemical Property Benchmarking of CNS Heterocyclic Scaffolds

Computational chemistry and property-prediction groups can use the measured and computed properties of CAS 79016-59-4 (LogP 0.3, PSA ≈32 Ų, 0 rotatable bonds) as a reference datapoint when benchmarking in silico ADME models for CNS drug-likeness. Its position at the lower-lipophilicity boundary of CNS-active heterocycles makes it uniquely valuable for calibrating models that predict blood–brain barrier penetration, P-glycoprotein efflux liability, and phospholipidosis risk across tricyclic chemotypes .

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.